![molecular formula C13H11NO3 B1315369 (4'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 62037-99-4](/img/structure/B1315369.png)

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

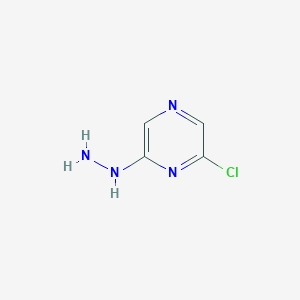

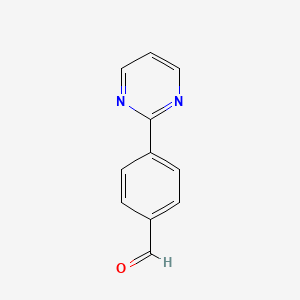

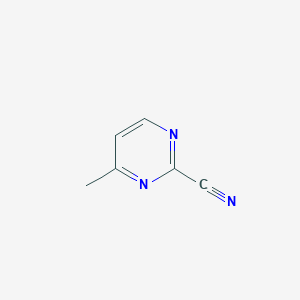

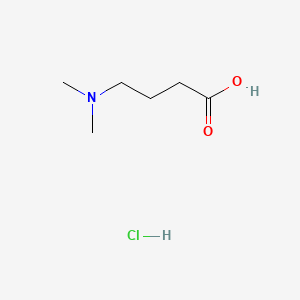

“(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a chemical compound with the molecular formula C₁₃H₁₁NO₃ . It has a molecular weight of 229.24 . The compound is typically used for proteomics research .

Molecular Structure Analysis

The molecular structure of “(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” consists of a biphenyl group with a nitro group at the 4’ position and a methanol group at the 4 position . The InChI code for this compound is 1S/C13H11NO3/c15-9-10-2-1-3-12 (8-10)11-4-6-13 (7-5-11)14 (16)17/h1-8,15H,9H2 .

Chemical Reactions Analysis

Biphenyl compounds, such as “(4’-Nitro[1,1’-biphenyl]-4-yl)methanol”, are known to undergo various chemical reactions. These include electrophilic substitution reactions, which are similar to those undergone by benzene .

Physical And Chemical Properties Analysis

“(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a solid at room temperature with a melting point of 165 °C . The compound is an irritant .

科学的研究の応用

Photochemical Reactions : (4'-Nitro[1,1'-biphenyl]-4-yl)methanol can undergo photolysis, leading to the formation of various products like phenyl naphthoquinone monoxime and binaphthol through isomerization and oxidative coupling processes (Patel & Boyer, 1980).

Solvatochromism Studies : Nitro-substituted phenolates, which can be derived from compounds like (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, show solvatochromic properties. These properties are utilized in studying solvatochromic switches and investigating solvent mixtures (Nandi et al., 2012).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : The reduction of nitro-substituted phenyl methanone derivatives, similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, is used for synthesizing complex ring systems like pyrrolo[1,2-b]cinnolin-10-one (Kimbaris & Varvounis, 2000).

Kinetic Studies of Piperidinodebromination : Piperidinodebromination rates of substituted nitrobiphenyls, related to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, are studied for understanding the substituent effects in the biphenyl series (Guanti et al., 1977).

Polarographic Studies : The polarographic reduction of nitrodiphenylamines, structurally similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, is explored in methanol-water mixtures. This research provides insights into electrochemical reduction processes (Varkey et al., 1978).

Electrolysis and Alkylation/Heterocyclization : Electrolysis in a divided cell using nitroalkanes or methanol can lead to the formation of functionalized alkylquinolines from compounds similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol (Arcadi et al., 2007).

Reactions with Alkali Metal Halides and Lithium Hydroxide : The reaction of nitrophenyl oxazolidinyl methyl methanesulfonate with lithium hydroxide, similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, leads to the formation of aziridinyl methanol and ring opening of oxazolidine (Madesclaire et al., 2013).

Safety And Hazards

特性

IUPAC Name |

[4-(4-nitrophenyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUQVWINYYIMOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477762 |

Source

|

| Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |

CAS RN |

62037-99-4 |

Source

|

| Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

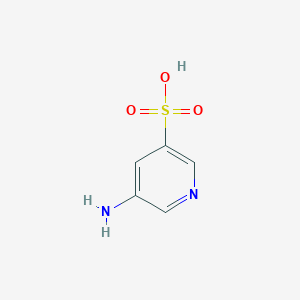

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)